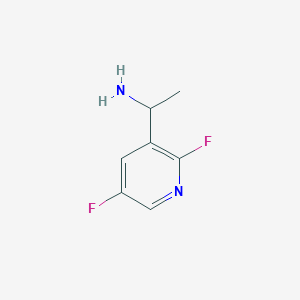
1-(2,5-Difluoropyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Difluoropyridin-3-yl)ethanamine is an organic compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, where the pyridine ring is substituted with two fluorine atoms at positions 2 and 5, and an ethanamine group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoropyridin-3-yl)ethanamine typically involves the reaction of 2,5-difluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2,5-Difluoropyridin-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted pyridine derivatives.
科学的研究の応用
1-(2,5-Difluoropyridin-3-yl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,5-Difluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the ethanamine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
類似化合物との比較
1-(2,5-Difluoropyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(3,5-Difluoropyridin-2-yl)ethanamine: This compound has fluorine atoms at positions 3 and 5 instead of 2 and 5.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound has three fluorine atoms on the ethanamine group instead of the pyridine ring.
The unique substitution pattern of this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
特性
分子式 |
C7H8F2N2 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
1-(2,5-difluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3 |
InChIキー |
SCHVXWMJNASZSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=CC(=C1)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















